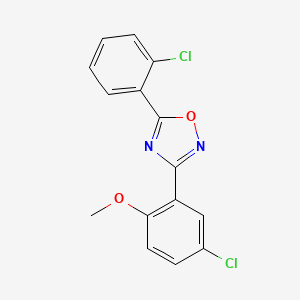![molecular formula C18H17BrN2O4 B5379085 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)
3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide functions as a histone deacetylase (HDAC) inhibitor, which means it blocks the activity of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression, and their overactivity has been linked to cancer development. By inhibiting HDAC enzymes, 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide can prevent the expression of cancer-promoting genes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide for lab experiments is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDAC enzymes in cancer development. However, like many chemical compounds, 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Direcciones Futuras
There are several potential future directions for research on 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide. Another potential direction is the investigation of the combination of 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the molecular mechanisms underlying the anticancer effects of 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide.
Métodos De Síntesis
3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide can be synthesized through the reaction between 3-bromo-4-fluorobenzaldehyde and 2-(2-furyl)acetonitrile, followed by a reaction with morpholine-4-carbonyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-4-1-3-13(11-14)17(22)20-16(12-15-5-2-8-25-15)18(23)21-6-9-24-10-7-21/h1-5,8,11-12H,6-7,9-10H2,(H,20,22)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYAMWVXLARDKX-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5379006.png)
![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379012.png)
![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5379014.png)
![ethyl [1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5379018.png)
![methyl 4-[(4-chlorophenyl)sulfonyl]benzoate](/img/structure/B5379024.png)
![2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5379029.png)
![2,2-dimethyl-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5379036.png)


![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)
![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)

![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)
![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)